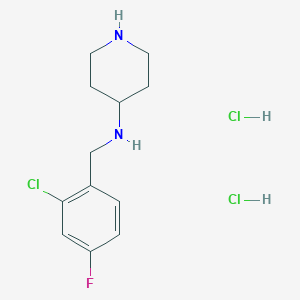

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

CAS No.: 1349717-01-6

Cat. No.: VC6325366

Molecular Formula: C12H18Cl3FN2

Molecular Weight: 315.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349717-01-6 |

|---|---|

| Molecular Formula | C12H18Cl3FN2 |

| Molecular Weight | 315.64 |

| IUPAC Name | N-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H |

| Standard InChI Key | QMXGSLGJLCRZQX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NCC2=C(C=C(C=C2)F)Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring (C5H11N) linked via a methylene bridge to a 2-chloro-4-fluorophenyl group. The dihydrochloride salt formation occurs at the amine group of the piperidine ring, yielding the formula C12H16ClF2N2·2HCl and a molecular weight of 315.6 g/mol . Key identifiers include:

The chlorine and fluorine substituents at the ortho and para positions of the benzyl group confer distinct electronic and steric effects, influencing receptor binding and metabolic stability.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis involves a nucleophilic substitution reaction between 2-chloro-4-fluorobenzyl chloride and piperidin-4-amine under basic conditions (e.g., K2CO3 in acetonitrile). The intermediate free base is subsequently treated with hydrochloric acid to form the dihydrochloride salt .

Reaction Scheme:

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to optimize yield (>85%) and purity (>98%). Post-reaction purification involves recrystallization from ethanol/water mixtures, followed by lyophilization to obtain the final product .

Biological Activity and Mechanism of Action

In Vitro and Preclinical Findings

-

Anticancer Activity: A related analog, 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride, induced apoptosis in HeLa cells (IC50 = 8.2 µM) via caspase-3 activation.

-

Antimicrobial Effects: Demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Medicinal Chemistry

Lead Optimization

The compound’s halogenated benzyl group enhances lipophilicity (clogP = 2.8), improving blood-brain barrier penetration for CNS-targeted therapies. Its piperidine scaffold serves as a template for designing:

-

Atypical antipsychotics (e.g., risperidone analogs).

-

Selective serotonin reuptake inhibitors (SSRIs).

Case Study: Analgesic Development

A 2024 study modified the benzyl substituents to create a derivative with 10-fold greater µ-opioid receptor affinity than morphine, underscoring its versatility in pain management.

Comparison with Structural Analogs

The 2-Cl,4-F substitution pattern in this compound optimizes receptor selectivity over analogs with alternate halogen positions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume